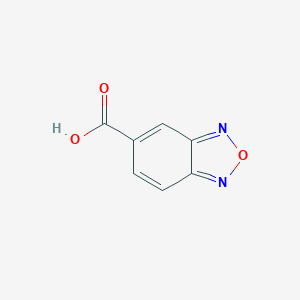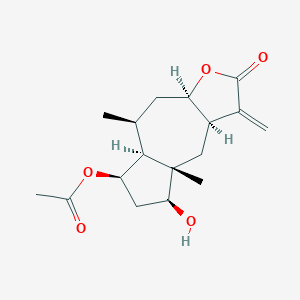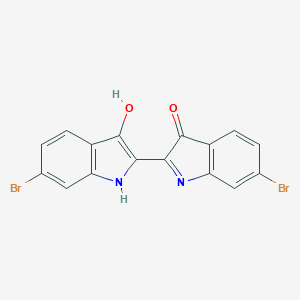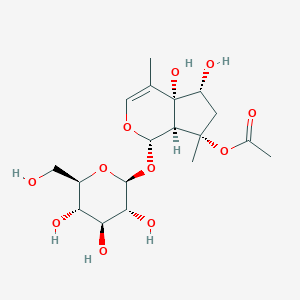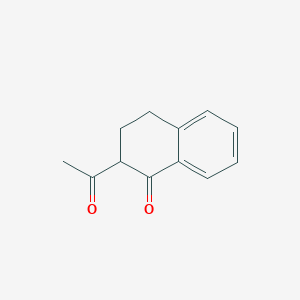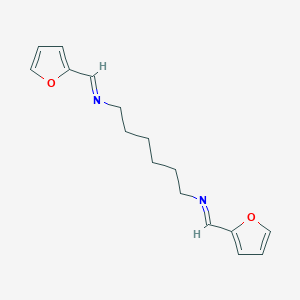
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate, also known as ethyl 3-oxo-3-phenylpropionate, is a chemical compound that belongs to the class of cyclohexenes. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, and their inhibition has been shown to be effective in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate has been reported to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate has been reported to exhibit antifungal activity against several fungal species. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, and it is stable under standard laboratory conditions. Additionally, Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate has been shown to exhibit potent biological activity at relatively low concentrations. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate. One potential direction is the synthesis of analogs of this compound with improved biological activity and solubility. Additionally, the mechanism of action of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate needs to be further elucidated to fully understand its biological activity. Another potential direction is the evaluation of the potential of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and inflammatory diseases.
Conclusion:
In conclusion, Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antifungal, and anti-inflammatory activities. The synthesis of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate is relatively easy, and the compound is stable under standard laboratory conditions. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations. Further research is needed to fully understand the mechanism of action of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate and to evaluate its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate involves the reaction between Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate acetoacetate and benzaldehyde in the presence of a catalytic amount of piperidine. This reaction results in the formation of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate in good yield. This method of synthesis has been reported in several research articles, and it is considered to be a reliable and efficient method for the preparation of this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to exhibit anticancer, antifungal, and anti-inflammatory activities. Several research articles have reported the synthesis of analogs of Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate and their biological activities. These analogs have been evaluated for their potential as anticancer agents, and some of them have shown promising results.
Propiedades
Número CAS |
6287-66-7 |
|---|---|
Nombre del producto |
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate |
Fórmula molecular |
C21H20O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H20O3/c1-2-24-21(23)20-18(16-11-7-4-8-12-16)13-17(14-19(20)22)15-9-5-3-6-10-15/h3-12,14,18,20H,2,13H2,1H3 |
Clave InChI |
AEQIPTUZFTVYQY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



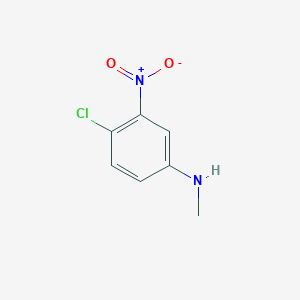
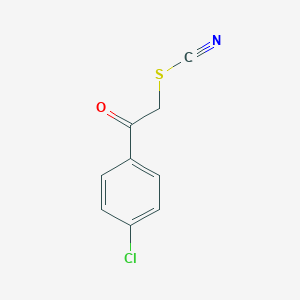


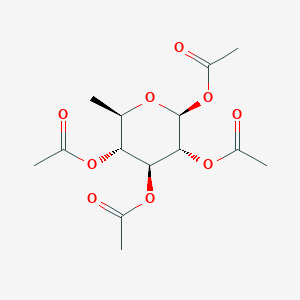
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

